

# Application Note: High-Throughput Analysis of Sebuthylazine Residues in Cereal Crops

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#### Introduction

Sebuthylazine is a triazine herbicide used to control broadleaf and grassy weeds in various crops. Due to potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for **sebuthylazine** in agricultural commodities.[1][2] This application note provides a detailed protocol for the determination of **sebuthylazine** residues in challenging crop matrices such as maize, wheat, and potatoes. The described methodology utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity for reliable quantification at trace levels.[3][4][5]

# **Principle**

The workflow involves the extraction of **sebuthylazine** from a homogenized crop sample using acetonitrile, followed by a salting-out liquid-liquid partitioning step. A subsequent dispersive solid-phase extraction (d-SPE) clean-up is employed to remove matrix co-extractives. The final extract is then analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for selective and sensitive detection and quantification.

# **Required Materials**

Solvents and Reagents:



- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Sebutylazine analytical standard
- Internal standard (e.g., Atrazine-d5)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- d-SPE clean-up sorbents (e.g., primary secondary amine (PSA), C18, magnesium sulfate)
- Equipment:
  - High-speed blender or homogenizer
  - Centrifuge
  - Vortex mixer
  - Analytical balance
  - Syringe filters (0.22 μm)
  - LC-MS/MS system with an ESI source

# Experimental Protocols Sample Preparation (QuEChERS Method)

- Homogenization: Weigh 10-15 g of a representative portion of the crop sample (e.g., maize kernels, wheat grains, potato tubers) into a blender. Homogenize until a uniform consistency is achieved. For dry samples like wheat, milling may be required to achieve a fine powder.[1]
- Extraction:



- Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Cap the tube and vortex vigorously for 1 minute.[5]
- Add the QuEChERS extraction salt packet (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
- Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge at ≥4000 rpm for 5 minutes.[5]
- Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
  - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18 sorbent.
  - Vortex for 30 seconds.
  - Centrifuge at ≥4000 rpm for 5 minutes.[5]
- Final Extract Preparation:
  - $\circ$  Take an aliquot of the cleaned-up supernatant and filter it through a 0.22  $\mu$ m syringe filter into an autosampler vial.
  - The extract is now ready for LC-MS/MS analysis.

### Instrumental Analysis (LC-MS/MS)

- LC System: UHPLC system
- Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 μm).
   [6]
- Mobile Phase:
  - A: Water with 0.1% formic acid



- B: Acetonitrile with 0.1% formic acid[6]
- Gradient: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte.

Flow Rate: 0.3-0.5 mL/min

• Injection Volume: 5-10 μL

MS/MS System: Triple quadrupole mass spectrometer

• Ionization Mode: Electrospray Ionization (ESI), Positive

 MRM Transitions: Specific precursor-to-product ion transitions for sebuthylazine and the internal standard should be optimized. For sebuthylazine (m/z 230.1), characteristic transitions would be monitored.

### **Data Presentation**

The following table summarizes typical performance data for the analysis of triazine herbicides in crop matrices using QuEChERS and LC-MS/MS or GC-MS. These values can serve as a benchmark for the validation of the **sebuthylazine** analysis method.

Paramete r	Matrix	Method	LOQ (mg/kg)	Recovery (%)	RSD (%)	Referenc e
Triazines	Maize	GC-NPD	0.01	84.0 - 106.8	0.9 - 4.7	[2]
Multi- residue	Wheat	GC-MS/MS	0.005	71 - 110	< 18	[1]
Multi- residue	Potato	UHPLC- QTOF	≤ 0.01	Satisfactor y	-	[7]
Multi- residue	Maize	LC-MS/MS	0.01	83.7 - 121.9	4.8 - 15.3	[4]
Triazines	Potato	CE	0.0017 - 0.004	-	-	[8]



LOQ: Limit of Quantification; RSD: Relative Standard Deviation

# **Visualization of Experimental Workflow**

The following diagram illustrates the logical flow of the analytical protocol for **sebuthylazine** residue analysis in crops.



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